molecular formula C6H10N2OS B7877588 2-[(Thiazol-5-ylmethyl)-amino]-ethanol

2-[(Thiazol-5-ylmethyl)-amino]-ethanol

Cat. No.: B7877588
M. Wt: 158.22 g/mol
InChI Key: MURFLKLTLZMDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Thiazol-5-ylmethyl)-amino]-ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiazol-5-ylmethyl)-amino]-ethanol typically involves the reaction of thiazole derivatives with ethanolamine. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with ethanolamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(Thiazol-5-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(Thiazol-5-ylmethyl)-amino]-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Thiazol-5-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to a range of biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thiazol-5-ylmethyl)-amino]-ethanol is unique due to the presence of both the thiazole ring and the ethanolamine moiety, which can confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

2-(1,3-thiazol-5-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c9-2-1-7-3-6-4-8-5-10-6/h4-5,7,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURFLKLTLZMDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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